molecular formula C24H21ClN2O3 B7704570 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7704570
M. Wt: 420.9 g/mol
InChI Key: YDQJXMWQIIYCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CTQ or CTQAM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydroquinolines, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide may exert its biological activities by inhibiting certain enzymes or signaling pathways that are involved in cell growth and proliferation. 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and cell survival.
Biochemical and physiological effects:
1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its broad spectrum of biological activities. 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel therapeutics. Another advantage of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low toxicity, which makes it a safer alternative to other compounds that exhibit similar biological activities. However, one of the limitations of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the elucidation of its mechanism of action, which may lead to the development of more potent and selective analogs. Another area of research is the evaluation of its pharmacokinetic properties, which may facilitate its translation into clinical use. Additionally, the potential applications of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of more efficient synthesis methods for 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide may facilitate its use in large-scale studies.

Synthesis Methods

The synthesis of 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the condensation of 3-chloro-4-methylbenzaldehyde with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of benzoyl chloride and triethylamine. The resulting product is then purified by column chromatography to obtain 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in high yield and purity.

Scientific Research Applications

1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 1-benzoyl-N-(3-chloro-4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

1-benzoyl-N-(3-chloro-4-methoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-30-22-12-10-19(15-20(22)25)26-23(28)18-9-11-21-17(14-18)8-5-13-27(21)24(29)16-6-3-2-4-7-16/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQJXMWQIIYCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.